1-Methylimidazole-2-sulfonic acid
Overview
Description
1-Methylimidazole-2-sulfonic acid is a heterocyclic aromatic organic compound characterized by a fused imidazole ring and a sulfonic acid group. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazole-2-sulfonic acid can be synthesized through several methods, including the sulfonation of 1-methylimidazole. The reaction typically involves treating 1-methylimidazole with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazole-2-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole-2-sulfonic acid derivatives.
Reduction: Production of 1-methylimidazole derivatives.
Substitution: Generation of various substituted imidazole compounds.
Scientific Research Applications
1-Methylimidazole-2-sulfonic acid is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studying enzyme mechanisms and as a probe in biochemical assays.
Medicine: In drug discovery and development processes.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
1-Methylimidazole-2-sulfonic acid is compared with other similar compounds, such as 1-methylimidazole, 2-methylimidazole, and imidazole-2-sulfonic acid. Its uniqueness lies in the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.
Comparison with Similar Compounds
1-Methylimidazole
2-Methylimidazole
Imidazole-2-sulfonic acid
Imidazole-4-sulfonic acid
This comprehensive overview highlights the significance of 1-Methylimidazole-2-sulfonic acid in various fields and its unique characteristics compared to similar compounds
Properties
IUPAC Name |
1-methylimidazole-2-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-6-3-2-5-4(6)10(7,8)9/h2-3H,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPOEBBDBQCNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.